molecular formula C9H10ClNO B7638287 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride

Cat. No.: B7638287
M. Wt: 183.63 g/mol
InChI Key: FPYYGVSIZZRIDZ-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of indanone, characterized by the presence of an amino group at the 4-position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.

    Amination: The indanone undergoes an amination reaction, where an amino group is introduced at the 4-position. This can be achieved using reagents such as ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to study its effects on biological systems, including its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1h-inden-1-one: A closely related compound without the amino group.

    4-Amino-1-indanone: Another similar compound with an amino group at a different position.

Uniqueness

4-Amino-2,3-dihydro-1h-inden-1-one hydrochloride is unique due to the specific positioning of the amino group and its hydrochloride salt form, which can influence its reactivity and solubility. This makes it particularly useful in certain synthetic and medicinal applications where these properties are advantageous.

Properties

IUPAC Name

4-amino-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c10-8-3-1-2-7-6(8)4-5-9(7)11;/h1-3H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYYGVSIZZRIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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